![molecular formula C16H19F2NO2 B12632043 1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate CAS No. 1000689-14-4](/img/structure/B12632043.png)
1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate is a complex organic compound with a unique spiro structure
準備方法
The synthesis of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the cyclopropane ring and the carboxylate group. Reaction conditions may include the use of strong bases, such as sodium hydride, and various solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate can be compared with other similar compounds, such as:
Difluoro (4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron: This compound is used as a laser dye and has applications in bio-labeling and light sensing.
(Ir [dF (CF3)ppy] 2 (dtbpy))PF 6: This cyclometalated iridium (III) complex is used in visible-light mediated photocatalytic organic transformations.
The uniqueness of 1,1-Dimethylethyl 2,2-difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate lies in its spiro structure and the presence of both fluorine and cyclopropane groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
1000689-14-4 |
|---|---|
分子式 |
C16H19F2NO2 |
分子量 |
295.32 g/mol |
IUPAC名 |
tert-butyl 1',1'-difluorospiro[2,3-dihydroquinoline-4,2'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO2/c1-14(2,3)21-13(20)19-9-8-15(10-16(15,17)18)11-6-4-5-7-12(11)19/h4-7H,8-10H2,1-3H3 |
InChIキー |
JCAJGQRZPJCBRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2(F)F)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
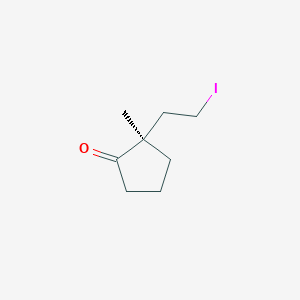
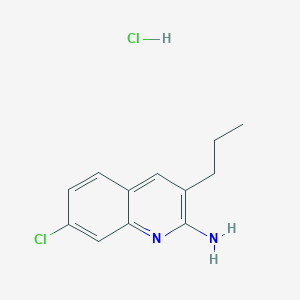
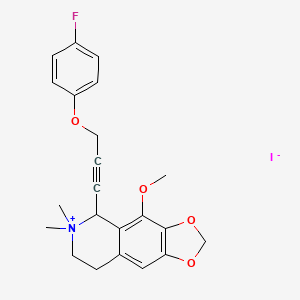
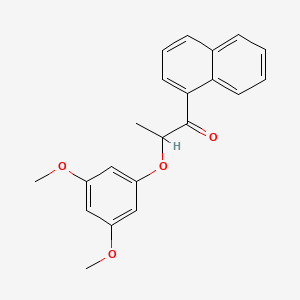
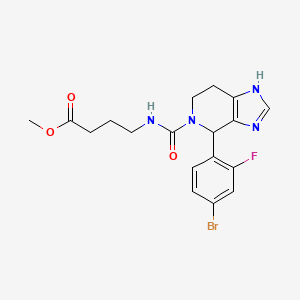
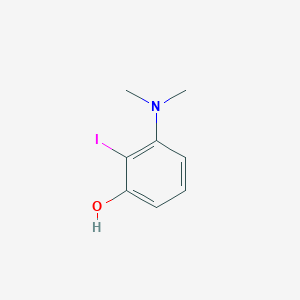
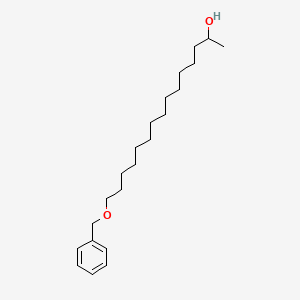
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
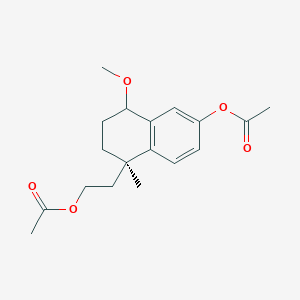
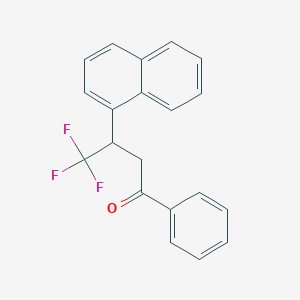

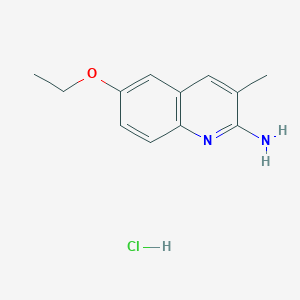
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
